
Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH is a synthetic peptide derivative used primarily in solid-phase peptide synthesis. The compound is composed of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, aspartic acid with a tert-butyl ester (OtBu) protecting group, N-(2-hydroxy-4-methoxybenzyl) (Hmb) protecting group, and glycine. This combination of protecting groups and amino acids makes it a valuable reagent in the synthesis of complex peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH typically involves multiple steps:
Fmoc Protection: The amino group of aspartic acid is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
OtBu Protection: The carboxyl group of aspartic acid is protected with tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid.
Hmb Protection: The hydroxyl group of 2-hydroxy-4-methoxybenzyl is introduced to the aspartic acid derivative.
Glycine Coupling: Glycine is coupled to the protected aspartic acid derivative using standard peptide coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for the efficient assembly of the peptide chain, followed by cleavage and deprotection steps to obtain the final product.
化学反応の分析
Types of Reactions
Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH undergoes several types of chemical reactions:
Deprotection: Removal of protecting groups under specific conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Cleavage: Separation of the peptide from the solid support.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (Dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: HBTU and DIPEA are used for peptide bond formation.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products Formed
The major products formed from these reactions are the desired peptides with specific sequences, free from protecting groups and ready for further applications.
科学的研究の応用
Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based therapeutics and diagnostic tools.
Industry: In the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.
作用機序
The mechanism of action of Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process, ensuring the correct assembly of the peptide chain. The Fmoc group is removed under basic conditions, allowing for the sequential addition of amino acids. The OtBu and Hmb groups are removed under acidic conditions, yielding the final peptide product.
類似化合物との比較
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar but lacks the Hmb and glycine components.
Fmoc-Gly-OH: Contains only the Fmoc-protected glycine.
Fmoc-Asp(OtBu)-N(Hmb)-OH: Similar but lacks the glycine component.
Uniqueness
Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH is unique due to its combination of protecting groups and amino acids, making it particularly useful in the synthesis of complex peptides. The presence of the Hmb group provides additional protection, allowing for the synthesis of peptides with sensitive sequences.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C34H37NO9 |
|---|---|
分子量 |
603.7 g/mol |
IUPAC名 |
2-[[(2S)-2-[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C34H37NO9/c1-34(2,3)44-32(40)16-22(33(41)35(19-30(37)38)18-21-13-14-23(42-4)17-29(21)36)15-31(39)43-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-14,17,22,28,36H,15-16,18-20H2,1-4H3,(H,37,38)/t22-/m0/s1 |
InChIキー |
LWUSYGZNOXUICZ-QFIPXVFZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)N(CC4=C(C=C(C=C4)OC)O)CC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)CC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)N(CC4=C(C=C(C=C4)OC)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




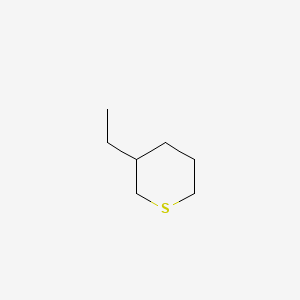
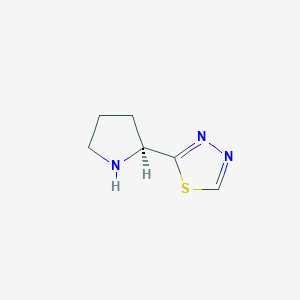

![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
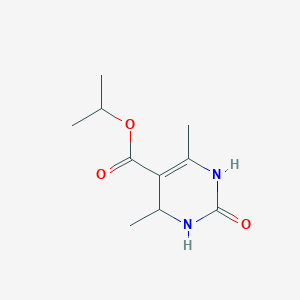
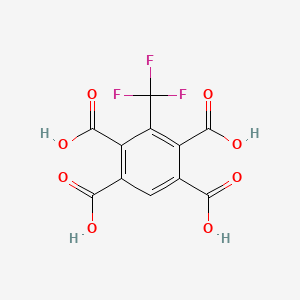
![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)

![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)

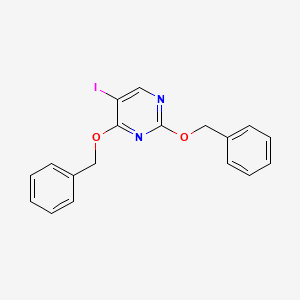
![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
